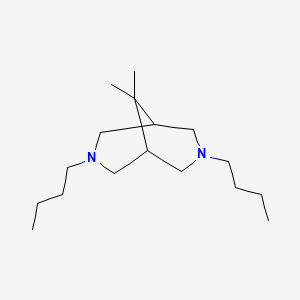
2-Azido-5-nitro-1,1'-biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azido-5-nitro-1,1’-biphenyl is an organic compound that features both azido and nitro functional groups attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azido-5-nitro-1,1’-biphenyl typically involves a multi-step process One common method starts with the nitration of biphenyl to introduce the nitro groupThe nitration step can be carried out using concentrated nitric acid and sulfuric acid, while the azidation step often involves the use of sodium azide in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production methods for 2-Azido-5-nitro-1,1’-biphenyl are similar to laboratory-scale synthesis but are optimized for larger scale and higher efficiency. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize the formation of by-products and ensure the safety of the process, given the potentially hazardous nature of azides .
Análisis De Reacciones Químicas
Types of Reactions
2-Azido-5-nitro-1,1’-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Substitution: Sodium azide (NaN3), polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Various oxidizing agents, though specific conditions depend on the desired transformation
Major Products Formed
Reduction: Formation of 2-amino-5-nitro-1,1’-biphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
2-Azido-5-nitro-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential mutagenic properties and interactions with biological molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of materials with specific electronic or photonic properties .
Mecanismo De Acción
The mechanism of action of 2-Azido-5-nitro-1,1’-biphenyl involves its interaction with biological molecules, particularly DNA. The azido group is highly reactive and can form covalent bonds with nucleophilic sites in DNA, leading to mutations. This mutagenic property is of significant interest in the study of genotoxic impurities in pharmaceuticals .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Azido-1,1’-biphenyl
- 5-Azido-1,1’-biphenyl
- 2-Nitro-1,1’-biphenyl
Uniqueness
2-Azido-5-nitro-1,1’-biphenyl is unique due to the presence of both azido and nitro groups on the biphenyl structure.
Propiedades
Número CAS |
91330-60-8 |
|---|---|
Fórmula molecular |
C12H8N4O2 |
Peso molecular |
240.22 g/mol |
Nombre IUPAC |
1-azido-4-nitro-2-phenylbenzene |
InChI |
InChI=1S/C12H8N4O2/c13-15-14-12-7-6-10(16(17)18)8-11(12)9-4-2-1-3-5-9/h1-8H |
Clave InChI |
VACUWMCPHHGUEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[5-(Prop-1-yn-1-yl)thiophen-2-yl]buta-1,3-diyn-1-yl}oxirane](/img/structure/B14361322.png)


![4-[(4-Phenylpiperazin-1-yl)methyl]-2H-1,4-benzoxazine-2,3(4H)-dione](/img/structure/B14361334.png)
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)




![7-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14361374.png)

![N-[(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]butanamide](/img/structure/B14361383.png)
![Acetic acid;3-[3-hydroxyprop-1-enyl-methyl-(3-phenylpropyl)silyl]prop-2-en-1-ol](/img/structure/B14361394.png)
